5-Methoxy-7-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-7-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-7-4-6-2-3-10-9(6)8(5-7)11(12)13/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGPVHABLSIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646715 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10553-10-3 | |

| Record name | 5-Methoxy-7-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole: Synthesis, Properties, and Applications

Abstract

5-Methoxy-7-nitro-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a well-established 'privileged structure,' appearing in a vast array of natural products and FDA-approved drugs.[1][2] This guide provides a comprehensive technical overview of 5-Methoxy-7-nitro-1H-indole, detailing its chemical properties, a robust synthetic protocol, spectral characteristics, and reactivity profile. Intended for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to facilitate the effective use of this versatile chemical building block.

Core Physicochemical & Structural Properties

5-Methoxy-7-nitro-1H-indole is characterized by a bicyclic indole core functionalized with an electron-donating methoxy (-OCH₃) group at the 5-position and a strong electron-withdrawing nitro (-NO₂) group at the 7-position. This specific substitution pattern profoundly influences the molecule's electron density, reactivity, and potential for biological interactions.

Table 1: General and Physicochemical Properties of 5-Methoxy-7-nitro-1H-indole | Property | Value / Description | Rationale & Supporting Data | | :--- | :--- | :--- | | IUPAC Name | 5-Methoxy-7-nitro-1H-indole | Standard nomenclature rules. | | Molecular Formula | C₉H₈N₂O₃ | Derived from the molecular structure. | | Molecular Weight | 192.17 g/mol | Calculated from the molecular formula. | | Appearance | Expected to be a yellow or brownish solid | Nitro-aromatic compounds are typically colored. The related 3-methyl-5-nitro-1H-indole is a yellow solid.[3] | | Melting Point | Not experimentally reported; predicted to be higher than 5-methoxyindole (52-55 °C) due to increased polarity and potential for intermolecular interactions.[4] The related 7-Nitro-1H-indole has a melting point of 95-98 °C.[5] | | Solubility Profile | High: Polar aprotic solvents (DMSO, DMF). Moderate: Alcohols (Methanol, Ethanol), Chlorinated solvents (DCM). Low: Water, Nonpolar solvents (Hexanes). | The polar nitro group and hydrogen-bonding N-H and methoxy groups favor polar solvents. The aromatic core limits aqueous solubility. This profile is predicted based on structurally analogous compounds.[6] |

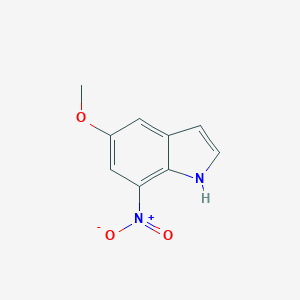

Caption: Molecular structure of 5-Methoxy-7-nitro-1H-indole.

Synthesis and Mechanistic Considerations

The most direct route to 5-Methoxy-7-nitro-1H-indole is the electrophilic nitration of the commercially available precursor, 5-methoxyindole. The electron-donating methoxy group at the 5-position activates the benzene portion of the indole ring towards electrophilic attack. However, it directs incoming electrophiles to the ortho (4- and 6-) positions. The indole nucleus itself is highly reactive, with the 3-position being the most nucleophilic. To achieve nitration on the benzene ring, particularly at the 7-position, careful control of reaction conditions is paramount. The use of a strong acid medium protonates the pyrrole nitrogen, deactivating the heterocyclic ring and favoring substitution on the carbocyclic ring.

Protocol: Electrophilic Nitration of 5-Methoxyindole

This protocol is adapted from established methods for the nitration of substituted indoles.[7][8]

Causality: The reaction is conducted at low temperatures (0 °C or below) to control the exothermic nitration reaction, prevent the formation of undesired side products (e.g., dinitrated species), and minimize degradation of the sensitive indole core. Acetic acid serves as a polar solvent that can dissolve the starting material and the nitrating mixture.

Materials:

-

5-Methoxyindole (1.0 eq)

-

Acetic Acid (glacial)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while cooling in an ice bath.

-

Dissolution: Dissolve 5-methoxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the stirred indole solution. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by TLC.

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product and quench the reaction.

-

Neutralization & Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the product into ethyl acetate (3x volumes).

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude solid should be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-Methoxy-7-nitro-1H-indole.

Caption: Experimental workflow for the synthesis of 5-Methoxy-7-nitro-1H-indole.

Spectral Analysis (Predicted)

Definitive structural confirmation relies on a combination of spectroscopic methods. While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on the known spectral data of indole and its derivatives.[9][10]

Table 2: Predicted Spectroscopic Data for 5-Methoxy-7-nitro-1H-indole

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR (in CDCl₃ or DMSO-d₆) | δ ~11-12 ppm (broad s, 1H, N-H); δ ~8.0-8.5 ppm (d, 1H, H6); δ ~7.0-7.5 ppm (m, 2H, H2, H4); δ ~6.5 ppm (t, 1H, H3); δ ~3.9 ppm (s, 3H, -OCH₃) | The N-H proton is deshielded. The H6 proton is ortho to the electron-withdrawing nitro group, shifting it significantly downfield. The methoxy group shields ortho/para protons. |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | δ ~140-150 ppm (C7-NO₂); δ ~155 ppm (C5-OCH₃); δ ~130-135 ppm (quaternary carbons); δ ~100-125 ppm (aromatic C-H); δ ~56 ppm (-OCH₃) | The nitro and methoxy groups have strong electronic effects on the chemical shifts of the carbons to which they are attached. |

| Mass Spec (EI) | m/z = 192 (M⁺) | Corresponds to the molecular weight of the compound. Fragmentation would likely involve loss of NO₂, OCH₃, and HCN. |

| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch); ~3100 cm⁻¹ (Aromatic C-H stretch); ~1520 & 1340 cm⁻¹ (Asymmetric & Symmetric N-O stretch of NO₂); ~1250 cm⁻¹ (Aryl-O stretch of ether) | These are characteristic vibrational frequencies for the key functional groups present in the molecule.[11] |

Reactivity and Stability

The chemical behavior of 5-Methoxy-7-nitro-1H-indole is governed by the interplay of its functional groups.

Reactivity Profile

The indole ring system is inherently electron-rich and nucleophilic.[12] The 5-methoxy group further increases the electron density, while the 7-nitro group strongly decreases it, particularly at the C7 position. The most significant and synthetically useful reaction for this scaffold is the reduction of the nitro group.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (aniline derivative) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite.[13] This transformation is critical as it unmasks a nucleophilic amino group, providing a handle for a wide array of subsequent chemical modifications, such as amide bond formation, diazotization, or construction of new heterocyclic rings. This versatility makes 5-Methoxy-7-nitro-1H-indole a valuable intermediate for generating diverse compound libraries.[13]

Caption: Key reaction: Reduction of the nitro group to a primary amine.

Stability Considerations

Based on data from analogous nitroaromatic and indole compounds, 5-Methoxy-7-nitro-1H-indole is expected to be stable under standard laboratory conditions but may be susceptible to degradation under harsh conditions.[6]

-

Acidic/Basic Conditions: The indole ring is generally stable to base but can be sensitive to strong acids, which may cause polymerization or degradation.

-

Oxidative Stress: The electron-rich indole nucleus can be susceptible to oxidation.

-

Photostability: Nitroaromatic compounds can be light-sensitive and should be stored in amber vials or protected from light to prevent photochemical degradation.

Protocol: Forced Degradation Study

To empirically determine stability, a forced degradation study is essential.[6]

-

Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the solution and expose to various stress conditions in parallel:

-

Acidic: Add 0.1 M HCl and heat at 60 °C.

-

Basic: Add 0.1 M NaOH and heat at 60 °C.

-

Oxidative: Add 3% H₂O₂ and keep at room temperature.

-

Photolytic: Expose to UV light (e.g., 254 nm) at room temperature.

-

-

Analysis: At defined time points (e.g., 0, 2, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient elution).

-

Evaluation: Quantify the remaining parent compound against a control to determine the rate and extent of degradation under each condition.

Applications in Research and Drug Development

The unique arrangement of functional groups makes 5-Methoxy-7-nitro-1H-indole a powerful intermediate in the synthesis of complex molecules with potential therapeutic applications.

-

Scaffold for Medicinal Chemistry: The indole core is a cornerstone of drug design, with derivatives showing anticancer, antimicrobial, anti-inflammatory, and CNS-acting properties.[1][2]

-

Anticancer Research: Nitroindole derivatives have been investigated as potential binders of c-Myc G-quadruplex DNA, a structure implicated in cancer cell proliferation.[6][14] The ability to selectively stabilize these structures can lead to the downregulation of oncogenes, representing a promising anticancer strategy.

-

Antimicrobial Agents: The nitro group itself can be a pharmacophore. In anaerobic bacteria and some protozoa, it can be reduced to cytotoxic radical species, forming the basis of action for drugs like metronidazole. Derivatives of 5-Methoxy-7-nitro-1H-indole could be explored for novel antimicrobial properties.[13]

-

Neuropharmacology: The 5-methoxyindole substructure is found in key neurochemicals like melatonin and serotonin. This structural similarity makes its derivatives prime candidates for development as agents targeting CNS disorders.[1]

Conclusion

5-Methoxy-7-nitro-1H-indole is a high-value synthetic intermediate whose chemical properties are defined by the rich and tunable reactivity of the functionalized indole core. Its strategic synthesis via electrophilic nitration and the versatile reactivity of its nitro and methoxy groups provide multiple handles for chemical diversification. A thorough understanding of its physicochemical properties, stability, and spectral characteristics, as outlined in this guide, is essential for its effective application in the discovery and development of novel therapeutics.

References

- EvitaChem. 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid.

- BenchChem. Navigating the Physicochemical Landscape of 7-Methoxy-5-nitro-1H-indole: A Technical Guide to Solubility and Stability.

- BenchChem. Detailed synthesis protocol for 7-methoxy-5-nitro-1H-indole.

- Wiley-VCH. Supporting Information.

- BenchChem. Commercial availability and purity of 7-methoxy-5-nitro-1H-indole.

- The Royal Society of Chemistry. Supporting information.

- Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery.

- PubChem. 5-Methoxy-3-(2-nitrovinyl)-1H-indole.

- Synthesis, reactivity and biological properties of methoxy-activated indoles.

- ChemicalBook. 5-methoxy-7-nitro-1H-indole-2,3-dione.

- ChemScene. 5-Methoxy-7-methyl-1H-indole.

- PubChem. 5-Methoxyindole.

- Sigma-Aldrich. 5-Methoxy-7-methyl-1H-indole | 61019-05-4.

- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- BenchChem. Fundamental chemical properties of 5-Methoxyindole.

- Chemical Synthesis Database. 5,7-dimethoxy-1-methyl-1H-indole.

- ChemicalBook. 5-Methoxy-7-methyl-1H-indole CAS#: 61019-05-4.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738).

- PubChem. 7-Methoxy-1H-indole.

- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- BMRB. bmse000097 Indole.

- PubMed. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl).

- MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.

- 7-Nitro-1H-indole - 6960-42-5, C8H6N2O2, density, melting point, boiling point, structural formula, synthesis.

- Google Patents. CN110642770B - Preparation method of 5-methoxyindole.

- ChemicalBook. 7-Methoxy-1H-indole synthesis.

- PMC. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- Pharmaffiliates. CAS No : 61019-05-4 | Product Name : 5-Methoxy-7-methyl-1H-indole.

- CLEARSYNTH. 5-methoxy-7-methyl-1-nitroso-1H-indole.

- CymitQuimica. 5-Methoxy-7-nitro-indoline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. bmse000097 Indole at BMRB [bmrb.io]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. soc.chim.it [soc.chim.it]

- 13. Buy 5-Methoxy-7-nitro-1H-indole-2-carboxylic acid (EVT-422946) | 13838-45-4 [evitachem.com]

- 14. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties and versatile synthetic handles have made it a focal point for the development of novel therapeutics across various domains, including oncology, neuropharmacology, and infectious diseases.[1][2] This guide focuses on a specific, functionally rich derivative: 5-Methoxy-7-nitro-1H-indole .

The strategic placement of a methoxy group (an electron-donating group) and a nitro group (a potent electron-withdrawing group) on the indole core creates a molecule with distinct electronic and steric properties. These characteristics profoundly influence its reactivity, solubility, stability, and, ultimately, its potential for biological activity. Nitroindole derivatives, for instance, have garnered significant interest as potential anticancer agents through mechanisms like the binding of c-Myc G-quadruplexes.[3][4][5]

This document serves as an in-depth technical resource, providing a comprehensive analysis of the core physicochemical properties of 5-Methoxy-7-nitro-1H-indole. By synthesizing predictive data with established experimental protocols, this guide aims to equip researchers with the foundational knowledge required to effectively handle, characterize, and utilize this compound in a laboratory setting, thereby accelerating research and development efforts.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent experimental work. The key identifiers and structural representation of 5-Methoxy-7-nitro-1H-indole are summarized below.

| Identifier | Value |

| IUPAC Name | 5-Methoxy-7-nitro-1H-indole |

| Synonyms | 5-METHOXY-7-NITROINDOLE, 1H-Indole, 5-methoxy-7-nitro- |

| CAS Number | 10553-10-3[6] |

| Molecular Formula | C₉H₈N₂O₃[6] |

| Molecular Weight | 192.17 g/mol [6] |

| Canonical SMILES | COC1=CC2=C(C=C1[O-])NC=C2 |

| InChI Key | Not Available |

graph "5_Methoxy_7_nitro_1H_indole" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.8,-0.4!"]; C3a [label="C", pos="0,-0.8!"]; C7a [label="C", pos="0.8,0.4!"]; H1 [label="H", pos="0,1.2!"];

C4 [label="C", pos="0,-1.6!"]; C5 [label="C", pos="-0.8,-2.0!"]; C6 [label="C", pos="0.8,-2.0!"]; C7 [label="C", pos="1.6,-1.2!"];

O_methoxy [label="O", pos="-1.6,-2.4!"]; C_methoxy [label="C", pos="-2.4,-2.8!"];

N_nitro [label="N", pos="2.8,-1.2!"]; O1_nitro [label="O", pos="3.4,-0.6!"]; O2_nitro [label="O", pos="3.4,-1.8!"];

N1 -- H1; N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- N1; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- N1; C7a -- C3a; C5 -- O_methoxy; O_methoxy -- C_methoxy; C7 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"];

// Double bonds C2 -- C7a [style=invis]; C3 -- C4 [style=invis]; C5 -- C7 [style=invis];

// Benzene ring double bonds node [shape=none, label=""] invis1 at(0.4, -1.8); node [shape=none, label=""] invis2 at(-0.4, -1.8); node [shape=none, label=""] invis3 at(0.8, -1.2); node [shape=none, label=""] invis4 at(-0.8, -1.2); invis1 -- invis2 [style=double]; invis3 -- C6 [style=double]; invis4 -- C4 [style=double];

// Pyrrole ring double bonds node [shape=none, label=""] invis5 at(-0.4, 0); node [shape=none, label=""] invis6 at(0.4, 0); invis5 -- C3 [style=double]; invis6 -- C7a [style=double]; }

Caption: Chemical Structure of 5-Methoxy-7-nitro-1H-indole.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and physiological environments. The following data, combining experimental and predicted values, provides a quantitative overview of 5-Methoxy-7-nitro-1H-indole.

| Property | Value | Rationale & Insights |

| Melting Point | 135 °C[6] | The relatively high melting point for a molecule of this size is indicative of a stable, crystalline solid structure. This stability arises from strong intermolecular forces, including hydrogen bonding (via the indole N-H) and dipole-dipole interactions from the polar nitro and methoxy groups, which require significant thermal energy to overcome. |

| Boiling Point | 409.5 ± 25.0 °C (Predicted)[6] | The high predicted boiling point further reflects the strong intermolecular forces. Direct measurement would likely require vacuum distillation to prevent thermal decomposition before boiling. |

| Density | 1.395 ± 0.06 g/cm³ (Predicted)[6] | The predicted density is greater than that of water, which is typical for poly-functionalized aromatic compounds containing heteroatoms like nitrogen and oxygen. |

| pKa | 13.67 ± 0.30 (Predicted)[6] | This predicted pKa corresponds to the indole N-H proton. The value suggests it is a very weak acid, less acidic than water. The electron-withdrawing nitro group would typically increase the acidity (lower the pKa) compared to unsubstituted indole, but this effect is tempered by its distance and the opposing electron-donating effect of the methoxy group. This weak acidity means the N-H group will remain protonated under typical physiological conditions (pH 7.4). |

Solubility Profile: A Predictive Analysis

Solubility is a critical parameter for drug discovery, influencing everything from assay design to bioavailability. In the absence of extensive experimental data, a predictive solubility profile can be constructed based on the "like dissolves like" principle and the molecule's functional groups.[3] The interplay between the polar nitro group, the moderately polar methoxy group, the hydrogen-bond-donating N-H group, and the largely nonpolar indole nucleus governs its solubility.[3]

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are excellent hydrogen bond acceptors and possess high dipole moments, allowing them to effectively solvate the polar nitro and methoxy groups as well as the indole N-H donor. DMSO is often the solvent of choice for creating stock solutions of such compounds.[3] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, leading to moderate solubility. Aqueous solubility is expected to be low, as the solubilizing effect of the polar groups is counteracted by the nonpolar, aromatic indole core.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have an intermediate polarity and are effective at dissolving a wide range of organic molecules that are not highly polar.[3] |

| Nonpolar | Hexane, Toluene | Poor | The significant polarity imparted by the nitro and methoxy groups, along with the hydrogen bonding capability, results in poor solubility in nonpolar hydrocarbon solvents.[3] |

Predicted Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known structure of 5-Methoxy-7-nitro-1H-indole and spectral data from analogous compounds, the following characteristics are anticipated:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be complex but informative. Key expected signals include:

-

A singlet for the methoxy (-OCH₃) protons, likely between δ 3.8-4.0 ppm.

-

A broad singlet for the indole N-H proton, typically downfield (> δ 8.0 ppm).

-

Several signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the indole ring. The specific coupling patterns would be crucial for confirming the substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show nine distinct signals for each unique carbon atom.

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

Multiple signals in the aromatic region (δ 100-150 ppm), with the carbon attached to the nitro group being significantly deshielded (shifted downfield).

-

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

-

A sharp peak around 3300-3400 cm⁻¹ for the N-H stretch.

-

Strong, asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O stretching for the methoxy group around 1250-1050 cm⁻¹.

-

C=C stretching bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic rings.

-

-

MS (Mass Spectrometry): In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be observed at m/z = 192. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂, 46 Da) and other characteristic fragments of the indole ring.[7]

Synthesis and Chemical Reactivity

Synthetic Pathway: Electrophilic Nitration

The most direct route for the synthesis of 5-Methoxy-7-nitro-1H-indole is the electrophilic nitration of 7-methoxy-1H-indole.[8] The methoxy group at the 7-position is an ortho-, para-directing group. Due to steric hindrance at the 8-position and the inherent reactivity of the indole ring, the incoming electrophile (the nitronium ion, NO₂⁺) is directed primarily to the 5-position.[8][9]

Caption: General workflow for the synthesis of 5-Methoxy-7-nitro-1H-indole.[8]

Reactivity Insights

The chemical behavior of 5-Methoxy-7-nitro-1H-indole is a product of its competing functional groups.

-

Nucleophilic Character: The indole ring system is inherently electron-rich, making it nucleophilic and susceptible to electrophilic attack. The 5-methoxy group further enhances this electron density through resonance donation.

-

Electrophilic Influence: Conversely, the 7-nitro group is strongly electron-withdrawing, which deactivates the ring towards further electrophilic substitution and makes the N-H proton more acidic than in 7-methoxyindole itself.

-

Reduction: The nitro group is readily reducible to an amine (NH₂) using standard conditions (e.g., Pd/C with H₂ gas, or SnCl₂/HCl). This provides a synthetic handle to create 5-methoxy-7-amino-1H-indole, a valuable intermediate for further functionalization.

Stability and Storage Recommendations

Understanding a compound's stability is crucial for ensuring the integrity of experimental results and for long-term storage.

-

Predicted Stability: The compound's stability is likely to be compromised under certain conditions.[3]

-

Oxidative Stress: The electron-rich indole ring is susceptible to oxidation.

-

Basic Conditions: Strong basic conditions could potentially lead to degradation.

-

Photolytic Stress: Indole derivatives are often light-sensitive and can discolor or degrade upon exposure to UV light.[10]

-

-

Recommended Storage: To ensure long-term stability, 5-Methoxy-7-nitro-1H-indole should be stored in a cool, dry, and dark place, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

Key Experimental Protocols

The following section provides detailed, field-proven methodologies for determining the key physicochemical properties discussed in this guide.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for measuring the equilibrium solubility of a compound, providing a thermodynamically accurate value.[3]

Objective: To determine the maximum concentration of 5-Methoxy-7-nitro-1H-indole that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of solid 5-Methoxy-7-nitro-1H-indole to a known volume of the chosen solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a period sufficient to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation. Allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility (e.g., in µg/mL or mM) from the measured concentration, taking into account the dilution factor used.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol: Forced Degradation Study for Stability Assessment

This protocol outlines a method to assess the intrinsic stability of the compound by subjecting it to accelerated degradation conditions.[3]

Objective: To identify potential degradation pathways and the conditions under which 5-Methoxy-7-nitro-1H-indole is unstable.

Methodology:

-

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Application of Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Acidic: Add an equal volume of 0.1 M HCl.

-

Basic: Add an equal volume of 0.1 M NaOH.

-

Oxidative: Add a solution of 3% hydrogen peroxide.

-

Control: Add an equal volume of water.

-

-

Incubation: Incubate all solutions at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light.

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw samples. Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Data Evaluation: Analyze all samples using a stability-indicating HPLC method capable of separating the intact parent compound from all degradation products. Quantify the percentage of the parent compound remaining and assess the formation of any major degradants.

Conclusion: A Molecule of Strategic Importance

5-Methoxy-7-nitro-1H-indole represents a synthetically versatile and functionally rich molecule. Its physicochemical profile—characterized by moderate polarity, high crystalline stability, and specific solubility characteristics—is a direct consequence of the electronic push-pull system created by its methoxy and nitro substituents. The predictive data and detailed protocols provided in this guide offer a robust framework for its handling, characterization, and strategic deployment in research. A thorough understanding of these properties is paramount for any scientist aiming to leverage this potent indole derivative in the pursuit of novel chemical entities, particularly within the competitive landscape of drug discovery.

References

-

University of California, Irvine. Experiment 1 — Properties of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ChemistryEurope. (2016). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (2016). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

ACS Publications. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. 10553-10-3 CAS MSDS (5-METHOXY-7-NITROINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Methoxy-7-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Research Chemical

This guide delves into the chemical identity, synthesis, and potential utility of 5-Methoxy-7-nitro-1H-indole. It is imperative to note that a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases. This suggests that 5-Methoxy-7-nitro-1H-indole is likely not a commercially available, off-the-shelf compound and exists primarily as a target for custom synthesis in specialized research endeavors. The information presented herein is a synthesis of established chemical principles and data from closely related analogues, designed to empower researchers in the synthesis and exploration of this molecule.

Section 1: Chemical Identity and Predicted Properties

-

IUPAC Name: 5-Methoxy-7-nitro-1H-indole

-

Molecular Formula: C₉H₈N₂O₃

-

Molecular Weight: 192.17 g/mol

-

Predicted Physical Properties: Given the presence of the nitro group and the indole nucleus, the compound is expected to be a yellow to brown crystalline solid with a relatively high melting point and poor solubility in nonpolar solvents, with better solubility in polar organic solvents like DMSO, DMF, and acetone.

| Property | Predicted Value | Justification |

| Melting Point | >150 °C | Nitroaromatic compounds and indoles typically have high melting points due to strong intermolecular interactions. |

| Boiling Point | >400 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, though decomposition is likely at such temperatures. |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol, Methanol; Insoluble in Water, Hexane. | The polar nitro and methoxy groups, along with the N-H group of the indole, allow for interactions with polar aprotic and protic solvents. |

| Appearance | Yellow to brown crystalline solid | The nitro-aromatic system is a known chromophore, typically imparting color. |

Section 2: Synthesis of 5-Methoxy-7-nitro-1H-indole

The most plausible synthetic route to 5-Methoxy-7-nitro-1H-indole is via the electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole. The regioselectivity of this reaction is dictated by the electronic effects of the methoxy group and the indole ring system itself.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 5-Methoxy-7-nitro-1H-indole.

Synthesis of the Precursor: 5-Methoxy-1H-indole

Numerous methods exist for the synthesis of 5-methoxy-1H-indole. The Fischer indole synthesis is a classic and reliable method.[1]

Protocol: Fischer Indole Synthesis of 5-Methoxy-1H-indole

-

Hydrazone Formation: To a solution of p-anisidine (1 equivalent) in a suitable solvent (e.g., ethanol), add an equimolar amount of a pyruvate derivative (e.g., ethyl pyruvate). An acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is typically stirred at room temperature until the reaction is complete (monitored by TLC).

-

Indolization: The resulting hydrazone is then subjected to cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) is commonly used. The hydrazone is heated in PPA (e.g., at 80-100 °C) until the starting material is consumed.[2]

-

Work-up and Purification: The reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃ solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Electrophilic Nitration of 5-Methoxy-1H-indole

The nitration of 5-methoxy-1H-indole is expected to be regioselective. The indole ring is an electron-rich heterocycle, and electrophilic substitution typically occurs at the C3 position. However, if the C3 position is blocked or if the reaction conditions are carefully controlled, substitution on the benzene ring can be achieved. The methoxy group at the C5 position is an ortho-, para-director. The para-position (C6) is sterically unhindered. The ortho-positions are C4 and C6. The C7 position is ortho to the indole nitrogen's fused position and meta to the methoxy group. Directing effects can be complex, and a mixture of isomers is possible. However, nitration at the 7-position has been documented for other substituted indoles.[3]

Protocol: Nitration of 5-Methoxy-1H-indole

-

Caution: Nitrating agents are highly corrosive and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation of the Nitrating Agent: A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Alternatively, milder nitrating agents like acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be used to potentially improve selectivity and reduce side reactions.[4]

-

Reaction: 5-Methoxy-1H-indole (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid or dichloromethane) and cooled to a low temperature (e.g., 0 °C to -10 °C) in an ice-salt bath.

-

Addition of Nitrating Agent: The pre-cooled nitrating agent is added dropwise to the stirred solution of 5-methoxy-1H-indole, maintaining the low temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring it onto crushed ice. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution). The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired 5-Methoxy-7-nitro-1H-indole.

Caption: A simplified workflow for the synthesis of 5-Methoxy-7-nitro-1H-indole.

Section 3: Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 5-methoxy-3-methyl-1H-indole and other nitroindoles.[5][6][7]

| Spectroscopic Data | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Assignment and Rationale |

| ¹H NMR (DMSO-d₆) | ~11.5 (br s, 1H) | N-H of the indole ring. |

| ~7.5-8.0 (m, 2H) | Aromatic protons on the benzene ring (H4 and H6), deshielded by the nitro group. | |

| ~7.2-7.4 (m, 1H) | Aromatic proton on the pyrrole ring (H2 or H3). | |

| ~6.5 (m, 1H) | Aromatic proton on the pyrrole ring (H2 or H3). | |

| ~3.9 (s, 3H) | Methoxy group protons (-OCH₃). | |

| ¹³C NMR (DMSO-d₆) | ~155 | C5 (carbon attached to the methoxy group). |

| ~140 | C7 (carbon attached to the nitro group). | |

| ~130-135 | Quaternary carbons of the indole ring (C3a, C7a). | |

| ~100-125 | Aromatic carbons (C2, C3, C4, C6). | |

| ~56 | Methoxy carbon (-OCH₃). | |

| IR (KBr) | ~3300-3400 cm⁻¹ | N-H stretching of the indole. |

| ~1520 and 1340 cm⁻¹ | Asymmetric and symmetric N-O stretching of the nitro group. | |

| ~1250 cm⁻¹ | C-O stretching of the methoxy group. | |

| ~1600, 1480 cm⁻¹ | Aromatic C=C stretching. | |

| Mass Spec (EI) | m/z 192 (M⁺) | Molecular ion peak. |

| m/z 176, 146, 118 | Fragmentation pattern corresponding to the loss of O, NO₂, and subsequent fragments. |

Section 4: Reactivity and Mechanistic Considerations

The reactivity of 5-Methoxy-7-nitro-1H-indole is governed by the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the inherent reactivity of the indole nucleus.

-

Pyrrole Ring Reactivity: The pyrrole part of the indole is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. However, the presence of the nitro group on the benzene ring will somewhat deactivate the entire ring system towards further electrophilic substitution.

-

Benzene Ring Reactivity: The benzene ring is deactivated by the nitro group, making further electrophilic substitution on this ring difficult. Nucleophilic aromatic substitution (SₙAr) may be possible, particularly at positions activated by the nitro group, though this would require harsh conditions.

-

N-H Acidity: The N-H proton of the indole is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 7-amino-5-methoxy-1H-indole, a valuable intermediate for further functionalization.

Section 5: Potential Applications in Research and Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[8][9] The introduction of methoxy and nitro substituents can modulate the pharmacological properties of the indole core.

-

Anticancer Agents: Nitroindole derivatives have been investigated as potential anticancer agents.[10][11] The nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species. Furthermore, the indole nucleus can be functionalized to target various proteins involved in cancer progression, such as kinases and topoisomerases.[]

-

Antimicrobial and Antiviral Agents: The indole core is present in many natural and synthetic antimicrobial and antiviral compounds.[13][14] The specific substitution pattern of 5-Methoxy-7-nitro-1H-indole could be explored for the development of novel agents against various pathogens.

-

CNS-Active Compounds: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of many CNS-active drugs.[8] While the nitro group might confer toxicity, its reduction to an amino group could open avenues for synthesizing compounds with potential neurological activity.

-

Materials Science: Nitroaromatic compounds can have interesting optical and electronic properties. This molecule could be investigated as a building block for organic electronic materials, dyes, or sensors.

Caption: Potential research applications stemming from the 5-Methoxy-7-nitro-1H-indole scaffold.

Section 6: Safety and Handling

As with any novel chemical compound, 5-Methoxy-7-nitro-1H-indole should be handled with care.

-

Toxicity: The toxicological properties have not been determined. Nitroaromatic compounds are often toxic and mutagenic. Assume the compound is hazardous and handle it accordingly.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Comprehensive Technical Guide to the Synthesis of 5-Methoxy-7-nitro-1H-indole from 7-Methoxyindole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-7-nitro-1H-indole is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of more complex pharmacologically active molecules. This guide provides an in-depth technical overview of its synthesis via the direct electrophilic nitration of 7-methoxyindole. We will explore the mechanistic underpinnings that govern the reaction's regioselectivity, present a detailed and validated experimental protocol, and offer insights into process control and troubleshooting. This document is intended to equip researchers with the foundational knowledge and practical methodology required to successfully and efficiently synthesize this important compound.

Mechanistic Insights: The Foundation of Regioselectivity

The synthesis of 5-Methoxy-7-nitro-1H-indole is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of the 7-methoxyindole scaffold.[1] The regiochemical outcome of this reaction is a product of the complex interplay between the inherent reactivity of the indole nucleus and the directing effects of the methoxy substituent.

Electrophilic Substitution on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety, in particular, is more reactive than the benzene ring. In non-acidic conditions, the C-3 position is the most nucleophilic and typically the primary site of electrophilic substitution.[2] This is because the cationic intermediate formed by attack at C-3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring.[2]

The Role of Acid Catalysis and Substituent Effects

The nitration of 7-methoxyindole is typically performed under strongly acidic conditions, using a mixture of nitric acid and sulfuric acid (mixed acid).[1][3] Under these conditions, the reaction landscape changes significantly. The highly acidic medium leads to the protonation of the indole ring, primarily at the C-3 position. This protonation deactivates the pyrrole ring towards further electrophilic attack, effectively directing the nitration reaction to the benzenoid portion of the molecule.[4][5]

With the reaction now focused on the benzene ring, the directing effect of the C-7 methoxy group becomes the dominant factor. The methoxy group (-OCH₃) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density via resonance. It activates the positions ortho (C-6) and para (C-4) to it. However, the experimentally observed product is the 5-nitro derivative.[1] This outcome highlights that while standard directing rules provide a useful framework, the regioselectivity in complex heterocyclic systems is often a subtle balance of:

-

Electronic Effects: The combined influence of the electron-donating methoxy group and the now electron-withdrawing, protonated pyrrole ring.

-

Steric Hindrance: The steric bulk around the C-6 position, adjacent to the methoxy group, may disfavor the approach of the electrophile.

The formation of the 5-nitro isomer as the major product is a consistent experimental result for this substrate under these conditions, demonstrating a preference for substitution at the position that is meta to the methoxy group but activated by the overall indole system.

Experimental Protocol for Synthesis

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 5-Methoxy-7-nitro-1H-indole.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 7-Methoxyindole (C₉H₉NO) | ≥98% | TCI, Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |

| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |

| Acetic Acid (CH₃COOH) | Glacial | ACS Reagent Grade |

| Ethyl Acetate (EtOAc) | ACS Grade | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | - |

| Brine (Saturated NaCl) | Aqueous Solution | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | - |

| Silica Gel | 60 Å, 230-400 mesh | For Column Chromatography |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Reaction Scheme

Caption: Nitration of 7-Methoxyindole to form 5-Methoxy-7-nitro-1H-indole.

Step-by-Step Procedure

The following protocol is based on established methods for the nitration of indole derivatives.[1][6]

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxyindole (1.0 eq) in glacial acetic acid.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with gentle stirring.

-

Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to pre-chilled concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of 7-methoxyindole over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the consumption of the starting material by TLC.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions until effervescence ceases and the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Methoxy-7-nitro-1H-indole.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 5-Methoxy-7-nitro-1H-indole.

Process Validation and Troubleshooting

Maintaining control over the reaction conditions is paramount for achieving high yield and purity.

| Potential Issue | Probable Cause(s) | Recommended Solution(s) |

| Low or No Yield | Incomplete reaction; Decomposition of starting material or product. | Ensure dropwise addition of nitrating agent is slow and temperature is strictly maintained below 5 °C. Confirm completion via TLC before work-up. |

| Formation of Dark, Insoluble Tar | Acid-catalyzed polymerization of the indole nucleus.[5] | This is often caused by localized high concentrations of acid or elevated temperatures. Ensure efficient stirring and rigorous temperature control.[5] |

| Formation of Multiple Products (Poor Regioselectivity) | Temperature fluctuations; Incorrect stoichiometry of nitrating agent. | Use a slight excess (1.1 eq) of nitric acid, but avoid a large excess which can lead to over-nitration. Maintain low and stable temperatures to enhance selectivity.[5] |

| Over-Nitration (Dinitro-Products) | Excess of nitrating agent; Reaction temperature too high or time too long. | Carefully control the stoichiometry of the nitrating agent. Perform the reaction at low temperatures (0-5 °C) to improve selectivity for mono-nitration.[5] |

Conclusion

The synthesis of 5-Methoxy-7-nitro-1H-indole from 7-methoxyindole is a robust and reproducible procedure when key parameters, particularly reaction temperature, are carefully controlled. The regioselective nitration at the C-5 position, driven by the deactivation of the pyrrole ring under strong acid and the directing effects of the C-7 methoxy group, provides a reliable route to this versatile synthetic intermediate. The protocol and insights detailed in this guide offer a comprehensive framework for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

-

American Chemical Society. (n.d.). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (n.d.). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxyindole. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 7-nitroindoles.

-

PubChem. (n.d.). 7-Methoxy-1H-indole. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 5-methoxyindole.

-

ScienceDirect. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VII. The nitration of pyridines in the α-position and rules for the nitration of substituted pyridines. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-methoxyindole (C9H9NO). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Retrieved from [Link]

Sources

predicted biological activity of 5-Methoxy-7-nitro-1H-indole

An In-Depth Technical Guide to the Predicted Biological Activity of 5-Methoxy-7-nitro-1H-indole

Abstract

This technical guide provides a comprehensive predictive analysis of the biological activity of 5-Methoxy-7-nitro-1H-indole, a novel heterocyclic compound. Lacking direct experimental data, this document leverages established structure-activity relationships (SAR) derived from analogous chemical scaffolds, namely nitroindoles and methoxyindoles, to forecast its therapeutic potential. We predict primary activities in oncology and neurology, specifically as an inhibitor of the c-Myc oncogene and neuronal nitric oxide synthase (nNOS). This guide details a robust in silico profiling workflow, presents the predicted activities and modulated signaling pathways, and provides detailed, field-proven experimental protocols for the validation of these computational hypotheses. The methodologies are designed to be self-validating, ensuring a rigorous and logical progression from prediction to empirical confirmation for researchers and drug development professionals.

Introduction: The 5-Methoxy-7-nitro-1H-indole Scaffold

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast range of pharmacological effects.[1][2] Its structural versatility allows it to mimic peptides and bind to a wide array of enzymes and receptors.[2] The biological profile of the indole core can be significantly modulated by the addition of functional groups.

The subject of this guide, 5-Methoxy-7-nitro-1H-indole, possesses two key substituents that are predicted to dictate its biological function:

-

The 7-Nitro Group: The presence of an electron-withdrawing nitro group, particularly at the 7-position, is a critical feature. This group is known to modulate the electronic properties of the indole ring, influencing its binding interactions and reactivity.[3] Notably, the 7-nitroindole scaffold is the basis for potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[3] Furthermore, both 5- and 7-nitroindole derivatives have demonstrated significant anticancer activity by targeting and stabilizing unique DNA structures known as G-quadruplexes in the promoter regions of oncogenes like c-Myc.[3][4]

-

The 5-Methoxy Group: In contrast, the methoxy group at the 5-position is electron-donating. This functional group is prevalent in many biologically active natural and synthetic indoles, where it often enhances reactivity and biological potency.[5] For instance, 5-methoxytryptamines are well-characterized ligands for serotonin receptors, contributing to potential antidepressant and anxiolytic effects.[6]

The combination of these opposing electronic influences on the indole core suggests a unique and potentially potent pharmacological profile for 5-Methoxy-7-nitro-1H-indole, primarily pointing towards applications in oncology and neuropharmacology.

In Silico Profiling and Bioactivity Prediction

Given the novelty of 5-Methoxy-7-nitro-1H-indole, a computational approach is the logical first step to profile its drug-like properties and predict its biological targets. This in silico workflow provides a rational basis for subsequent experimental validation.[7]

Predicted Physicochemical Properties and ADMET Profile

A molecule's therapeutic potential is fundamentally linked to its physicochemical properties and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Using established computational models, we can predict these key parameters for 5-Methoxy-7-nitro-1H-indole.

| Property | Predicted Value | Significance |

| Molecular Weight | ~192.17 g/mol | Well within the typical range for small molecule drugs, favoring good absorption and distribution. |

| LogP (Lipophilicity) | ~2.0 - 2.5 | Indicates good membrane permeability and a balance between aqueous solubility and lipid bilayer affinity. |

| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five for drug-likeness. |

| H-Bond Acceptors | 4 | Complies with Lipinski's Rule of Five for drug-likeness. |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier | Probable | The LogP and molecular size suggest potential to cross the BBB, a prerequisite for CNS activity. |

| Drug-Likeness Score | > 0 | A positive score indicates a high probability of possessing favorable pharmacological properties. |

Note: These values are predictive and require experimental verification.

Predicted Biological Targets and Signaling Pathways

Based on the activities of its structural relatives, we predict two primary mechanisms of action for 5-Methoxy-7-nitro-1H-indole.

The nitroindole moiety is strongly associated with anticancer activity.[4][8] We predict that 5-Methoxy-7-nitro-1H-indole will function as a G-quadruplex (G4) stabilizer. G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions, such as the promoter of the c-Myc oncogene.[3] Stabilization of this structure by a small molecule ligand can inhibit gene transcription, leading to the downregulation of the c-Myc protein.[4] As c-Myc is a master regulator of cell proliferation, its suppression can induce cell cycle arrest and apoptosis in cancer cells.[3]

Furthermore, indole derivatives are known modulators of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival that is frequently dysregulated in cancer.[3] Inhibition of this pathway is a validated strategy for cancer therapy.

Caption: Predicted anticancer mechanism via c-Myc G4 stabilization and PI3K pathway inhibition.

The 7-nitroindole scaffold is a classic pharmacophore for the selective inhibition of neuronal nitric oxide synthase (nNOS).[3] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative diseases and excitotoxicity. Inhibitors act by competing with the L-arginine substrate at the enzyme's active site, thereby blocking NO production and its downstream neurotoxic effects.[3] The predicted ability of 5-Methoxy-7-nitro-1H-indole to cross the blood-brain barrier makes this a highly plausible therapeutic application.

Caption: Predicted mechanism of neuroprotection via competitive inhibition of nNOS.

Experimental Validation: Protocols and Methodologies

The trustworthiness of any in silico prediction rests upon its experimental validation. The following protocols provide a clear, step-by-step framework for empirically testing the predicted bioactivities of 5-Methoxy-7-nitro-1H-indole.

General Workflow for Bioactivity Screening

A logical, phased approach ensures efficient use of resources, moving from broad, high-throughput screening to more specific, mechanism-of-action studies.

Caption: A generalized workflow for validating the predicted bioactivities.

Protocol: Evaluation of Anticancer Properties

Objective: To validate the predicted G-quadruplex binding, antiproliferative effects, and c-Myc downregulation.

-

Principle: A fluorescent probe (e.g., Thioflavin T) binds to the G4 structure, emitting a strong signal. A competing ligand will displace the probe, causing a decrease in fluorescence.

-

Reagents: c-Myc promoter G4-forming oligonucleotide, Thioflavin T (ThT), assay buffer (e.g., potassium cacodylate buffer), 5-Methoxy-7-nitro-1H-indole stock solution (in DMSO).

-

Procedure:

-

Anneal the c-Myc oligonucleotide in buffer to form the G4 structure.

-

In a 96-well plate, add the pre-formed G4 DNA and ThT to each well.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known G4 ligand) and a negative control (DMSO vehicle).

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure fluorescence intensity (excitation ~425 nm, emission ~485 nm).

-

Calculate the DC₅₀ value (concentration of compound required to displace 50% of the fluorescent probe).[4]

-

-

Principle: The AlamarBlue™ reagent contains an indicator dye that is reduced by metabolically active (i.e., proliferating) cells, resulting in a quantifiable color change.

-

Cell Line: A cancer cell line with known c-Myc overexpression (e.g., HeLa cervical cancer cells).[4]

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 5-Methoxy-7-nitro-1H-indole for 48-72 hours.

-

Add AlamarBlue™ reagent to each well and incubate for 2-4 hours.

-

Measure absorbance or fluorescence according to the manufacturer's protocol.

-

Calculate the IC₅₀ value (concentration of compound that inhibits cell proliferation by 50%).[4]

-

-

Principle: This technique uses antibodies to detect the levels of specific proteins in a cell lysate, providing direct evidence of target engagement.

-

Procedure:

-

Treat HeLa cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Lyse the cells and quantify the total protein concentration.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and image the resulting bands.

-

Quantify band intensity relative to a loading control (e.g., β-actin) to determine the change in c-Myc protein levels.[4]

-

Protocol: Evaluation of nNOS Inhibitory Activity

Objective: To quantify the direct inhibitory effect of the compound on neuronal nitric oxide synthase.

-

Principle: The activity of nNOS is measured by monitoring the conversion of L-[³H]arginine to L-[³H]citrulline.

-

Reagents: Purified recombinant human nNOS, L-[³H]arginine, NADPH, calmodulin, calcium chloride, tetrahydrobiopterin (BH₄), assay buffer, Dowex AG50W-X8 resin.

-

Procedure:

-

Prepare a reaction mixture containing all cofactors (NADPH, calmodulin, Ca²⁺, BH₄) in the assay buffer.

-

Add varying concentrations of 5-Methoxy-7-nitro-1H-indole or a known nNOS inhibitor (e.g., 7-Nitroindazole) to the reaction tubes.

-

Initiate the reaction by adding the nNOS enzyme and L-[³H]arginine.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding a stop buffer containing EDTA and Dowex resin. The resin binds the unreacted L-[³H]arginine.

-

Centrifuge the samples.

-

Measure the radioactivity of the supernatant, which contains the L-[³H]citrulline product, using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Data Synthesis and Interpretation

A successful outcome from this workflow would involve correlating the data across different phases. For instance, a low-micromolar DC₅₀ value in the FID assay should correspond with a potent IC₅₀ in the cell proliferation assay. This cellular effect should, in turn, be confirmed by a visible reduction of the c-Myc protein band in the Western blot. This triangulation of evidence provides a high degree of confidence in the predicted mechanism of action. Discrepancies, such as potent cell killing without evidence of c-Myc downregulation, would prompt investigation into alternative mechanisms (e.g., off-target effects or induction of ROS).[4]

Conclusion

5-Methoxy-7-nitro-1H-indole is a compound of significant interest, strategically combining functional groups known to impart potent bioactivity. In silico analysis strongly predicts a dual-action profile with therapeutic potential in both oncology and neurology, primarily through the inhibition of c-Myc and nNOS, respectively. The proposed experimental workflows provide a rigorous, validated pathway to test these hypotheses. The successful validation of these predicted activities would establish 5-Methoxy-7-nitro-1H-indole as a promising lead scaffold for the development of novel therapeutics.

References

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (Source: Journal of Medicinal Chemistry, ACS Publications) URL: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (Source: ChemMedChem, Wiley-VCH GmbH) URL: [Link]

-

Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. (Source: Bioorganic & Medicinal Chemistry Letters) URL: [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (Source: PubMed) URL: [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (Source: Frontiers in Chemistry) URL: [Link]

-

Structure/activity relationships of indole derivatives. (Source: ResearchGate) URL: [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (Source: PubMed Central) URL: [Link]

-

5-MeO-MPMI. (Source: Wikipedia) URL: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (Source: Chula Digital Collections) URL: [Link]

- Synthesis, reactivity and biological properties of methoxy-activated indoles. (Source: Unknown) Note: While the source is not explicitly named in the snippet, the content is relevant.

-

Reactivity of 3-nitroindoles with electron-rich species. (Source: ResearchGate) URL: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (Source: ResearchGate) URL: [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (Source: MDPI) URL: [Link]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (Source: ResearchGate) URL: [Link]

-

Structural pharmacology and therapeutic potential of 5-methoxytryptamines. (Source: PubMed Central) URL: [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (Source: National Institutes of Health) URL: [Link]

-

5-Methoxyindole. (Source: PubChem) URL: [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (Source: MDPI) URL: [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (Source: National Institutes of Health) URL: [Link]

-

In Silico Prediction of the Bioactive Profile and Metabolites of Satureja nepeta in Diseases Related to the Excessive Production of Interleukin-6. (Source: National Institutes of Health) URL: [Link]

-

Short-term safety and tolerability profile of 5-methoxy-N,N-dimethyltryptamine in human subjects: a systematic review of clinical trials. (Source: Frontiers in Psychiatry) URL: [Link]

-

5-Methoxy-7-methyl-1-nitroso-1H-indole-4-carbaldehyde. (Source: Pharmaffiliates) URL: [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 5-Methoxy-7-nitro-1H-indole: A Hypothesized Dual-Action Agent for Oncology and Neurological Disorders

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the therapeutic potential of the novel chemical entity, 5-Methoxy-7-nitro-1H-indole. In the absence of direct empirical data for this specific molecule, this guide synthesizes current knowledge from structurally related nitroindole compounds to build a robust hypothesis for its application in oncology and neurology. We will delve into its physicochemical properties, propose mechanisms of action, and provide detailed, actionable experimental protocols for its synthesis and biological evaluation.

Introduction: The Rationale for Investigating 5-Methoxy-7-nitro-1H-indole

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules. The introduction of a nitro group to the indole ring, creating nitroindoles, has been shown to confer potent and specific biological activities. Notably, 5-nitroindole and 7-nitroindole derivatives have emerged as promising candidates for anticancer and neuroprotective therapies.[1][2]

5-Methoxy-7-nitro-1H-indole combines the key features of a 7-nitroindole with a 5-methoxy group. The electron-withdrawing nature of the nitro group at the 7-position is known to modulate the electronic properties of the indole ring, influencing its binding to biological targets.[1] The methoxy group at the 5-position, a common substituent in bioactive indoles, can enhance pharmacological activity through electronic and steric effects, and by providing a site for metabolic modification.[3][4]

This guide hypothesizes that 5-Methoxy-7-nitro-1H-indole possesses a dual therapeutic potential:

-

As an Anticancer Agent: By leveraging the established ability of nitroindoles to stabilize G-quadruplex structures in oncogene promoters and inhibit key signaling pathways.[1][2]

-

As a Neuroprotective Agent: By acting as a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[5][6]

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 5-Methoxy-7-nitro-1H-indole is critical for its development as a therapeutic agent.

Predicted Physicochemical Properties

Based on its structure, the following properties can be anticipated:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₉H₈N₂O₃ | - |

| Molecular Weight | 192.17 g/mol | - |

| Melting Point | 135 °C | [5] |

| Boiling Point | 409.5±25.0 °C (Predicted) | [5] |

| Density | 1.395±0.06 g/cm3 (Predicted) | [5] |

| pKa | 13.67±0.30 (Predicted) | [5] |